3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(2-Chloroethyl)-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with a chlorine atom attached to an ethyl group, which is further connected to an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in intramolecular [3 + 2] nitrone cycloaddition reactions, leading to the formation of complex bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: These reactions often occur under catalyst-free conditions, making them operationally simple and efficient.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Cycloaddition Reactions: The major products are bicyclic isoxazolidines.
Scientific Research Applications
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific chemical reactions that can modulate biological activities. For example, its ability to undergo cycloaddition reactions can lead to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane
- Oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeletons
Uniqueness
3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane stands out due to its specific chlorine substitution and the azabicyclo[3.2.1]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClN |
---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
3-(2-chloroethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16ClN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 |
InChI Key |
YXRPPXKTZSSRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CCCl |
Origin of Product |
United States |
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